4,6(1H,5H)-Pyrimidinedione, 2-morpholino-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 2-morpholino- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-4,6-dihydroxypyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 2-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the morpholino group.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 2-morpholino- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholino group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxypyrimidine: Lacks the morpholino group, resulting in different chemical properties and applications.
2-Amino-4,6-dihydroxypyrimidine: Contains an amino group instead of a morpholino group, leading to variations in reactivity and biological activity.
4,6-Dimethylpyrimidine:
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 2-morpholino- is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and binding interactions, making it a versatile compound for various applications.
Properties
CAS No. |
50596-83-3 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-morpholin-4-yl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h1-5H2,(H,9,10,12,13) |
InChI Key |
QKALNAZQIMFQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)CC(=O)N2 |
Origin of Product |
United States |
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